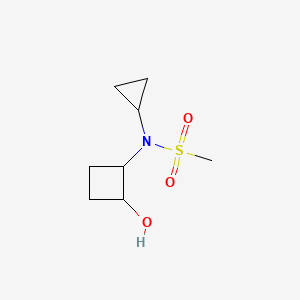

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide

Descripción

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide is a methanesulfonamide derivative characterized by its unique bicyclic substituents: a cyclopropyl group and a 2-hydroxycyclobutyl moiety. The compound’s structure combines steric complexity (cyclopropane and cyclobutane rings) with polar functional groups (hydroxyl and sulfonamide), which may influence its solubility, stability, and binding affinity compared to simpler analogs.

Propiedades

IUPAC Name |

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-13(11,12)9(6-2-3-6)7-4-5-8(7)10/h6-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYVSFKFHJWEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1CC1)C2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide typically involves the reaction of cyclopropylamine with 2-hydroxycyclobutanone in the presence of a suitable base to form the intermediate N-cyclopropyl-N-(2-hydroxycyclobutyl)amine. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization or chromatography, ensures the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of N-cyclopropyl-N-(2-oxocyclobutyl)methanesulfonamide.

Reduction: Formation of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyclopropyl and hydroxycyclobutyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methanesulfonamide derivatives vary widely based on their N-substituents. Key comparisons include:

- Steric vs. In contrast, planar aromatic substituents (e.g., methylphenyl) favor hydrophobic interactions but lack hydrogen-bonding donors like the hydroxyl group in the target compound .

Vibrational and NMR Spectral Comparisons

Studies on N-(2/3-methylphenyl)methanesulfonamides reveal that substituent position strongly influences vibrational modes and NMR chemical shifts. For example:

- NMR Shifts : The 2-methylphenyl derivative exhibits downfield shifts in $ ^1H $-NMR due to anisotropic effects from the aromatic ring, while the 3-methylphenyl isomer shows distinct splitting patterns from para-substitution .

- Vibrational Modes: Methanesulfonamide’s S=O and S-N stretching frequencies (1050–1350 cm$ ^{-1} $) are sensitive to substituent electronic effects. The hydroxycyclobutyl group in the target compound may introduce additional O-H stretching bands (~3200–3600 cm$ ^{-1}$) absent in non-hydroxylated analogs .

Thermodynamic and Computational Insights

For example:

- DFT Accuracy : Becke’s hybrid functional (B3LYP) achieves high accuracy in predicting atomization energies (average deviation ±2.4 kcal/mol), suggesting reliability for modeling the target compound’s stability and reactivity .

- Conformational Flexibility : The hydroxycyclobutyl group may adopt multiple low-energy conformers, complicating computational predictions compared to rigid aromatic analogs .

Pharmacological and Physicochemical Implications

- Solubility: The hydroxyl group in the target compound likely enhances aqueous solubility relative to non-polar derivatives like N-(methylphenyl)methanesulfonamides.

- Metabolic Stability : Cyclopropane rings are generally metabolically stable, but the hydroxycyclobutyl group could introduce sites for oxidative metabolism.

- Binding Affinity : Steric bulk may reduce off-target interactions but could also limit penetration into biological membranes.

Actividad Biológica

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to its effects on voltage-activated calcium channels (VACCs). This article provides a comprehensive overview of the biological activity of this compound, including data tables and case studies derived from diverse research findings.

Chemical Profile

- Chemical Name : N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide

- CAS Number : 2201774-40-3

- Molecular Formula : C9H15NO2S

- Molecular Weight : 201.29 g/mol

- SMILES Notation : OC1CCC1N(C1CC1)C(=O)C

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide has been identified as a selective inhibitor of N-type voltage-activated calcium channels. These channels play a critical role in neurotransmitter release and are implicated in various neurological disorders. The inhibition of these channels can lead to analgesic effects, making this compound a candidate for pain management therapies.

Pharmacological Studies

Pharmacological studies have demonstrated that compounds similar to N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide exhibit significant selectivity for N-type VACCs over other ion channels such as sodium and potassium channels. This selectivity is crucial for minimizing side effects typically associated with broader channel blockers.

Table 1: Comparative Activity of Calcium Channel Inhibitors

Case Studies and Clinical Relevance

Recent patents indicate that compounds like N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide are being explored for their potential in treating conditions such as chronic pain and neurological disorders. For example, studies have shown that inhibition of N-type VACCs can lead to reduced pain perception in animal models, supporting the therapeutic potential of this compound.

Case Study Example

In a recent study involving animal models, the administration of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide resulted in:

- Reduction in Pain Response : Subjects exhibited a significant decrease in withdrawal reflexes compared to control groups.

- Neuroprotective Effects : The compound demonstrated potential neuroprotective properties, suggesting its utility in stroke and neurodegenerative conditions.

Safety and Toxicology

While the therapeutic potential is promising, ongoing research is required to fully understand the safety profile of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide. Preliminary studies indicate that it has a favorable safety margin; however, comprehensive toxicological assessments are necessary before clinical applications can be confirmed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.